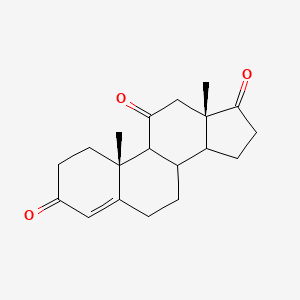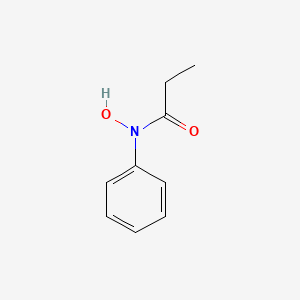
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound contains a thiadiazole ring, an azo group, and a quaternary ammonium group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate typically involves multiple steps. The process begins with the formation of the thiadiazole ring, followed by the introduction of the azo group through a diazotization reaction. The final step involves the quaternization of the amine group to form the quaternary ammonium salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学研究应用
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound’s properties make it suitable for use in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and azo group can form specific interactions with these targets, leading to changes in their activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its transport across biological membranes.
相似化合物的比较
Similar Compounds
- 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium hydrogen sulphate
- 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C23H32N6O4S2 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC 名称 |
2-[2-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C22H29N6S.CH4O4S/c1-6-18-16(2)19(12-13-20(18)23-14-15-28(3,4)5)25-26-22-24-21(27-29-22)17-10-8-7-9-11-17;1-5-6(2,3)4/h7-13,23H,6,14-15H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
UVVXEPONZHSZFO-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C(C=CC(=C1C)N=NC2=NC(=NS2)C3=CC=CC=C3)NCC[N+](C)(C)C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)


![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)


![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)

![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)

![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
